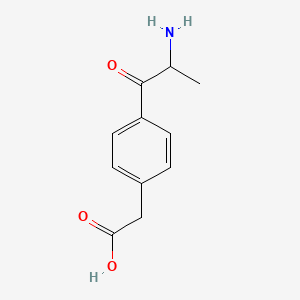
(4-Alanylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Alanylphenyl)acetic acid is an organic compound that features both an amino acid and a carboxylic acid functional group It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an alanyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Alanylphenyl)acetic acid typically involves the following steps:
Nitration of Benzyl Cyanide: Benzyl cyanide is reacted with concentrated sulfuric acid and concentrated nitric acid to form 4-nitrophenylacetonitrile.
Reduction to 4-Aminophenylacetic Acid: The 4-nitrophenylacetonitrile is then reduced using a sulfuric acid solution and glacial acetic acid, followed by crystallization to obtain 4-nitrophenylacetic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to minimize side reactions and maximize yield. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Alanylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and aldehydes.
Substitution: The major products include halogenated or nitrated derivatives of the original compound.
科学的研究の応用
(4-Alanylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4-Alanylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. It may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A simpler analog without the alanyl group.
4-Aminophenylacetic Acid: Similar structure but with an amino group instead of an alanyl group.
4-Nitrophenylacetic Acid: Contains a nitro group instead of an alanyl group.
Uniqueness
(4-Alanylphenyl)acetic acid is unique due to the presence of both an amino acid and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
806595-80-2 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
2-[4-(2-aminopropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChIキー |
PGBZDKRRUJWCPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
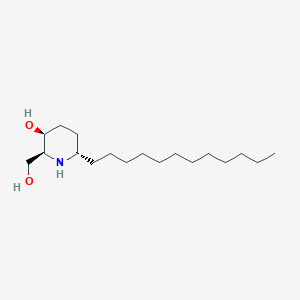


![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
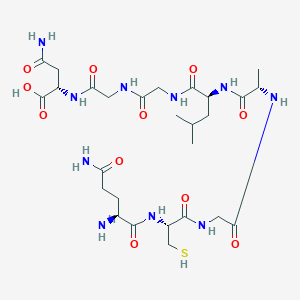
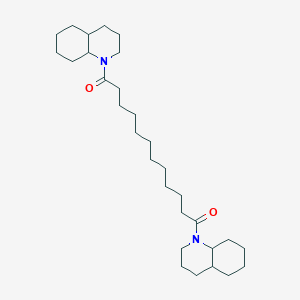
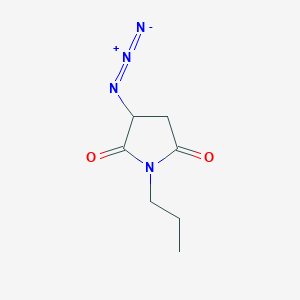
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
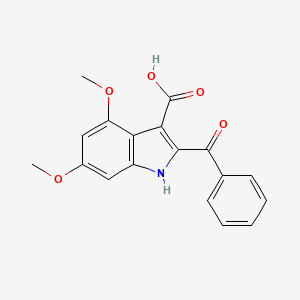
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
